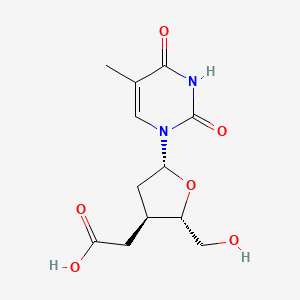
Thymidine, 3'-(carboxymethyl)-3'-deoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 3’-(carboxymethyl)-3’-deoxy- is a modified nucleoside derived from thymidine. Thymidine itself is a pyrimidine deoxynucleoside, which pairs with deoxyadenosine in double-stranded DNA. The modification at the 3’ position with a carboxymethyl group introduces unique chemical properties that can be exploited in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-(carboxymethyl)-3’-deoxy- typically involves the modification of thymidine through a series of chemical reactions. One common method is the alkylation of thymidine with chloroacetic acid in the presence of a base, such as sodium hydroxide. This reaction introduces the carboxymethyl group at the 3’ position of the thymidine molecule.
Industrial Production Methods
Industrial production of Thymidine, 3’-(carboxymethyl)-3’-deoxy- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as crystallization or chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine, 3’-(carboxymethyl)-3’-deoxy- can undergo various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxymethyl group can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Thymidine, 3’-(carboxymethyl)-3’-deoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies of DNA synthesis and repair mechanisms.
Industry: The compound is used in the production of nucleoside analogs for various industrial applications.
Mécanisme D'action
The mechanism of action of Thymidine, 3’-(carboxymethyl)-3’-deoxy- involves its incorporation into DNA during replication. The carboxymethyl group can interfere with the normal base-pairing process, leading to disruptions in DNA synthesis and repair. This can result in the inhibition of cell proliferation, making the compound useful in antiviral and anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymidine: The parent compound without the carboxymethyl modification.
5-Bromo-2’-deoxyuridine: A thymidine analog used in DNA labeling and cancer research.
2’-Deoxy-5-fluorouridine: Another thymidine analog with anticancer properties.
Uniqueness
Thymidine, 3’-(carboxymethyl)-3’-deoxy- is unique due to the presence of the carboxymethyl group at the 3’ position. This modification imparts distinct chemical properties that can be exploited for specific applications, such as targeted drug delivery and the study of DNA interactions.
Propriétés
Numéro CAS |
195519-89-2 |
|---|---|
Formule moléculaire |
C12H16N2O6 |
Poids moléculaire |
284.26 g/mol |
Nom IUPAC |
2-[(2S,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]acetic acid |
InChI |
InChI=1S/C12H16N2O6/c1-6-4-14(12(19)13-11(6)18)9-2-7(3-10(16)17)8(5-15)20-9/h4,7-9,15H,2-3,5H2,1H3,(H,16,17)(H,13,18,19)/t7-,8-,9-/m1/s1 |
Clé InChI |
JLJJOONIKQRRIX-IWSPIJDZSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)CC(=O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


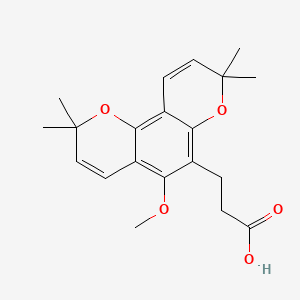
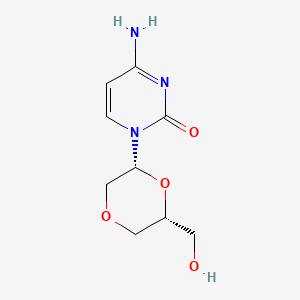
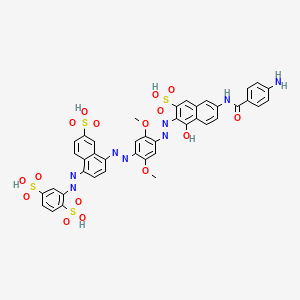

![Tricyclo[5.1.0.03,5]octane](/img/structure/B12807629.png)

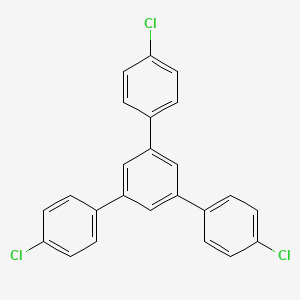
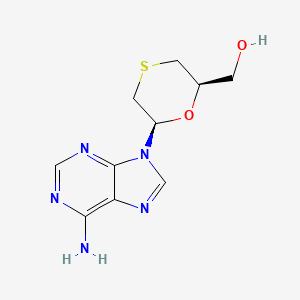
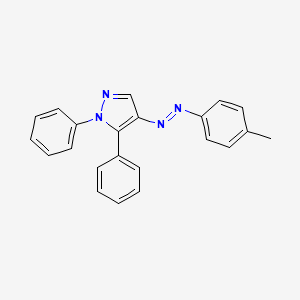
![Tricyclo[5.1.0.03,5]octane](/img/structure/B12807661.png)
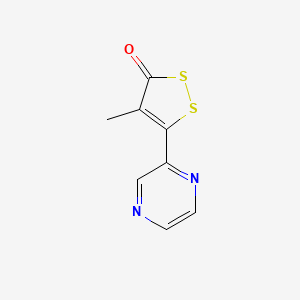
![2-Chloro-4-phenyl[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12807667.png)
![N-[4-Nitro-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12807671.png)

